1-Cyclopentyl-3-(3-methylphenyl)thiourea
Description
1-Cyclopentyl-3-(3-methylphenyl)thiourea is a substituted thiourea derivative characterized by a cyclopentyl group attached to the N1 position and a 3-methylphenyl group at the N3 position. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. The cyclopentyl substituent introduces steric bulk and lipophilicity, while the 3-methylphenyl group provides a planar aromatic system with an electron-donating methyl substituent.
Properties
IUPAC Name |
1-cyclopentyl-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10-5-4-8-12(9-10)15-13(16)14-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXAVSRVSPGJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(3-methylphenyl)thiourea typically involves the reaction of cyclopentylamine with 3-methylphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative .
Industrial production methods for thioureas generally involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Cyclopentyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can yield corresponding
Comparison with Similar Compounds
Substituent Comparison
- Steric Effects : The cyclopentyl group in the target compound introduces moderate steric hindrance compared to smaller substituents (e.g., cyclopropyl ) or larger adamantane derivatives .
- Electronic Effects : The 3-methylphenyl group is electron-donating, contrasting with electron-withdrawing groups like iodine or nitro groups in adamantane-based thioureas .
Hydrogen Bonding and Crystal Packing
- The target compound’s methyl group may limit hydrogen bonding compared to methoxy- or halogen-substituted analogs. For example, 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea forms intramolecular N–H···O and intermolecular N–H···S bonds, leading to centrosymmetric dimers . In contrast, the cyclopentyl group may promote van der Waals interactions, influencing solubility and melting points .
Physical and Spectral Properties
- Melting Points : Iodo-substituted analogs exhibit higher melting points (136–162°C ) due to stronger halogen-related intermolecular forces.
- Spectral Data : Thiourea derivatives typically show NH proton resonances near δ 7–8 ppm . Cyclopentyl protons appear as multiplet signals between δ 1.4–2.1 ppm .
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